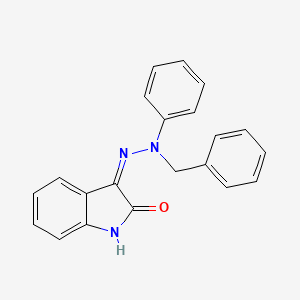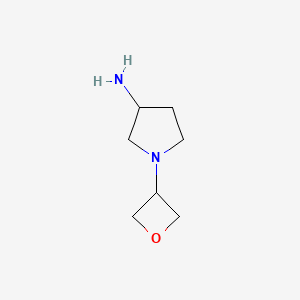
3-tert-butyl-4-(3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl)-2-methyl-2H-1,3-benzoxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is a chiral biphosphorus ligand. This compound is notable for its unique structure, which includes two oxaphosphole rings connected by a bibenzo bridge. The presence of tert-butyl and dimethyl groups enhances its steric properties, making it a valuable ligand in asymmetric catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves the following steps:
Formation of the Oxaphosphole Rings: The initial step involves the formation of the oxaphosphole rings through a cyclization reaction. This can be achieved by reacting a suitable phosphine oxide with a diol under acidic conditions.
Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced through alkylation reactions. This step requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the oxaphosphole rings, followed by the addition of tert-butyl and dimethyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can ensure consistent production of high-quality (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole.
Análisis De Reacciones Químicas
Types of Reactions
(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxaphosphole rings to phospholanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include phosphine oxides, phospholanes, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: The compound is studied for its potential as a chiral ligand in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, especially those requiring chiral catalysts.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole exerts its effects involves its role as a chiral ligand. The compound coordinates with transition metals to form complexes that facilitate asymmetric catalysis. The steric and electronic properties of the ligand influence the selectivity and efficiency of the catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole: This compound has similar structural features but with dimethoxy groups instead of dimethyl groups.
(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole: This variant includes diphenyl groups, which alter its steric and electronic properties.
Uniqueness
The uniqueness of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole lies in its specific combination of tert-butyl and dimethyl groups, which provide a distinct steric environment. This makes it particularly effective in certain asymmetric catalytic reactions where other similar compounds may not perform as well.
Propiedades
Fórmula molecular |
C24H32O2P2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
3-tert-butyl-4-(3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl)-2-methyl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3 |
Clave InChI |
GDRJABGDYUOXJB-UHFFFAOYSA-N |
SMILES canónico |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
![N'-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide](/img/structure/B13383291.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13383295.png)
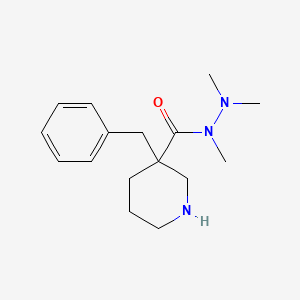
![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)
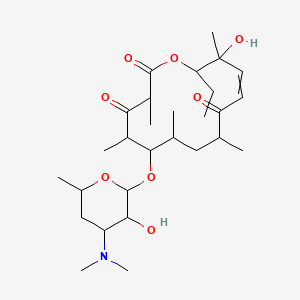
![benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13383314.png)
![4-[[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B13383318.png)
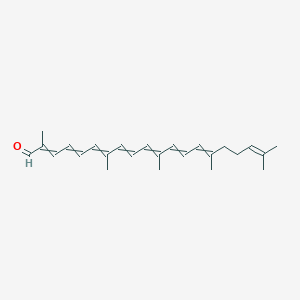
![2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B13383325.png)

![2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile](/img/structure/B13383346.png)
